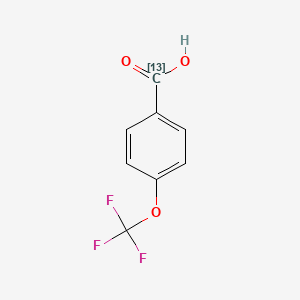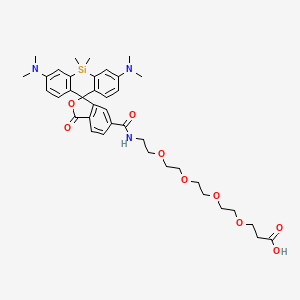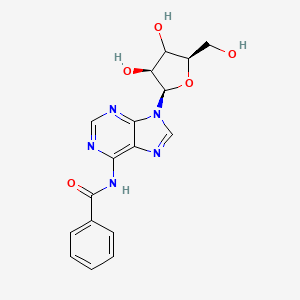
DNA Gyrase-IN-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DNA Gyrase-IN-8 is a potent inhibitor of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. This compound is particularly significant in the field of antibacterial research due to its ability to target and inhibit bacterial DNA gyrase, making it a promising candidate for the development of new antibacterial agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of DNA Gyrase-IN-8 typically involves multiple steps, starting from readily available starting materials. The process includes the formation of key intermediates through various organic reactions such as condensation, cyclization, and functional group transformations. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification techniques such as crystallization or chromatography. The industrial process also focuses on cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: DNA Gyrase-IN-8 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.
Hydrolysis: Acidic or basic conditions to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. These products are often intermediates or derivatives that can be further utilized in research or industrial applications.
Wissenschaftliche Forschungsanwendungen
DNA Gyrase-IN-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of DNA gyrase and to develop new synthetic methodologies.
Biology: Helps in understanding the role of DNA gyrase in bacterial cell processes and its interaction with other cellular components.
Medicine: Potential development of new antibacterial drugs targeting DNA gyrase, especially against drug-resistant bacterial strains.
Industry: Utilized in the production of antibacterial agents and in the development of new biotechnological applications.
Wirkmechanismus
DNA Gyrase-IN-8 exerts its effects by binding to the DNA gyrase enzyme, inhibiting its activity. The compound interacts with the active site of the enzyme, preventing it from introducing negative supercoils into DNA. This inhibition disrupts the normal functioning of bacterial DNA replication and transcription, leading to bacterial cell death. The molecular targets include the GyrA and GyrB subunits of DNA gyrase, which are essential for the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Quinolones: A class of antibiotics that also target DNA gyrase but have different chemical structures.
Coumarins: Another group of DNA gyrase inhibitors with distinct mechanisms of action.
Aminocoumarins: Compounds that inhibit DNA gyrase by binding to the ATPase domain of the enzyme.
Uniqueness of DNA Gyrase-IN-8: this compound is unique due to its specific binding affinity and inhibitory potency against DNA gyrase. Unlike other inhibitors, it may exhibit fewer side effects and higher efficacy against resistant bacterial strains. Its distinct chemical structure allows for targeted interactions with the enzyme, making it a valuable compound in antibacterial research.
Eigenschaften
Molekularformel |
C19H14BrN5O |
|---|---|
Molekulargewicht |
408.3 g/mol |
IUPAC-Name |
(3-amino-5-imino-4H-pyrazol-1-yl)-[2-(4-bromophenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C19H14BrN5O/c20-12-7-5-11(6-8-12)16-9-14(13-3-1-2-4-15(13)23-16)19(26)25-18(22)10-17(21)24-25/h1-9,22H,10H2,(H2,21,24) |
InChI-Schlüssel |
VXXKCKTXJWGCHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=NN(C1=N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)





![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)

![(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12388015.png)
![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)
![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)
